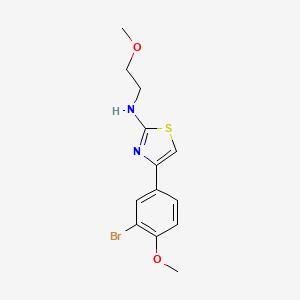
3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application as a drug candidate. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole is not fully understood. However, several studies have suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for the growth and replication of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole have been studied in vitro and in vivo. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cell proliferation. Moreover, 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has also been shown to possess anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy.
将来の方向性
Several future directions can be explored in the field of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole research. One of the potential directions is to investigate the structure-activity relationship of this compound to identify more potent analogs with improved biological activity. Moreover, the potential application of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole as a drug candidate for the treatment of various diseases can be further explored through preclinical and clinical studies. Additionally, the development of novel drug delivery systems can be explored to improve the bioavailability and efficacy of this compound.
In conclusion, 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole is a promising chemical compound with potential application in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a drug candidate.
合成法
The synthesis method of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has been reported in the literature using different approaches. One of the most commonly used methods involves the reaction of 4-fluorophenylhydrazine with 2-chloroacetyl chloride to obtain 4-(4-fluorophenyl) hydrazinylideneacetyl chloride, which is then reacted with 2-methylthio-1,3-propanediol in the presence of sodium methoxide to yield the desired product.
科学的研究の応用
3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has been studied extensively for its potential application in the treatment of various diseases such as cancer, bacterial and fungal infections, and neurological disorders. Several studies have reported the anticancer activity of this compound against different cancer cell lines, including breast, lung, and liver cancer cells. Moreover, 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has also been shown to possess potent antibacterial and antifungal activity against various strains of bacteria and fungi.
特性
IUPAC Name |
3-(4-fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-20-14-17-16-13(10-4-6-11(15)7-5-10)18(14)9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBEMSTUQWWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC2CCCO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)
![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)

![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637225.png)
![4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)


![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid](/img/structure/B7637267.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)